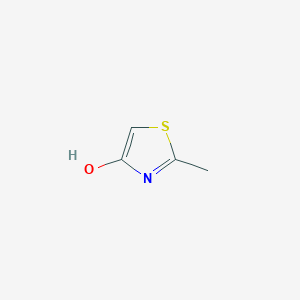

3-Aminopiridina-2,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of aminopyridine derivatives often involves coordination compounds, as demonstrated by the synthesis and characterization of zinc(II) coordination compounds with 3- and 4-aminopyridine (Dojer et al., 2015). Such syntheses typically involve reactions with metal acetates in aqueous or methanol solutions, leading to the formation of complex molecules with specific coordination to metal atoms.

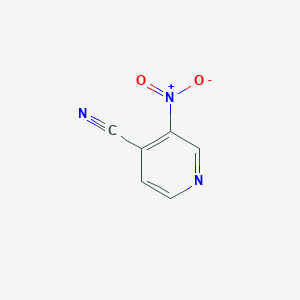

Molecular Structure Analysis

The molecular and crystal structures of closely related compounds, such as nitroderivatives of aminopyridines, provide insight into the molecular arrangement and hydrogen bonding interactions present in these compounds (Bryndal et al., 2012). Such analyses often utilize X-ray diffraction and vibrational studies alongside quantum chemical calculations to elucidate the structures.

Chemical Reactions and Properties

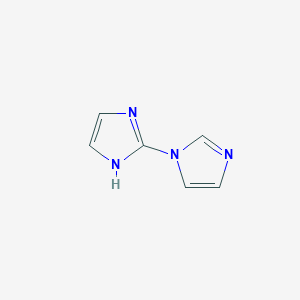

Aminopyridines react with various reagents, leading to diverse products depending on the reactants and conditions. For instance, aminopyridines can undergo condensation with glyoxal and formaldehyde to form complex bicyclooctane and imidazolidine structures, showcasing the reactive versatility of the aminopyridine ring (Farnia et al., 1997).

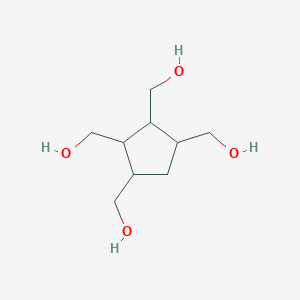

Physical Properties Analysis

The study of crystalline forms and polymorphism in compounds related to aminopyridines, such as sulfapyridine, reveals the importance of molecular conformation and hydrogen bonding in determining the physical properties of these compounds (Bar & Bernstein, 1985). Such studies help in understanding the solid-state behavior of aminopyridine derivatives.

Chemical Properties Analysis

The regioselective synthesis of multisubstituted aminopyridines through copper-catalyzed reactions highlights the chemical reactivity and functionalization potential of aminopyridine derivatives (Zhou et al., 2013). These reactions allow for the modification of the pyridine ring and the introduction of various functional groups, impacting the chemical properties significantly.

Aplicaciones Científicas De Investigación

Actividades Biológicas

Las aminopiridinas, incluyendo 3-Aminopiridina-2,4-diol, han sido extensamente estudiadas debido a sus interesantes actividades biológicas . Existen en tres formas isoméricas: 2-aminopiridina, 3-aminopiridina y 4-aminopiridina . La diversidad en sus actividades farmacológicas ha atraído la atención de muchos investigadores .

Síntesis de Derivados de Aminopiridina

this compound puede ser usado en la síntesis de diferentes tipos de derivados de aminopiridina . El estudio examina los avances recientes relacionados con el procedimiento eficiente para sintetizar estos derivados .

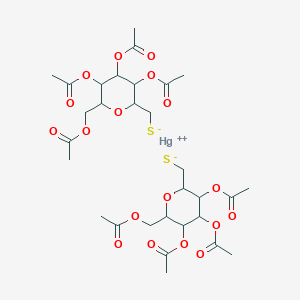

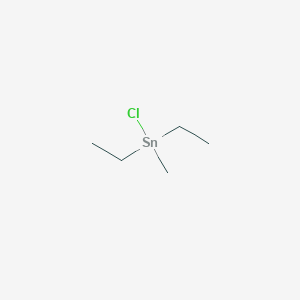

Coordinación con Metales

this compound puede coordinar con metales . Esta propiedad es útil en la síntesis de medicamentos basados en complejos metálicos, que son ampliamente usados como compuestos terapéuticos para tratar varias enfermedades humanas .

Aplicaciones Antimicrobianas

Algunos complejos de 3-Aminopiridina con metales de transición han sido sintetizados y sus actividades antibacterianas fueron estudiadas

Safety and Hazards

3-Aminopyridine-2,4-diol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Mecanismo De Acción

Target of Action

3-Aminopyridine-2,4-diol, also known as Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in regulating the duration of the action potential in neurons, which in turn influences the release of neurotransmitters .

Mode of Action

Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . The increased calcium levels then enhance the release of the neurotransmitter acetylcholine, which stimulates muscle at the end plate .

Biochemical Pathways

The primary biochemical pathway affected by Amifampridine is the neurotransmission pathway . By blocking the potassium channels, Amifampridine prolongs the action potential and increases the release of acetylcholine . This leads to enhanced neurotransmission, particularly at the neuromuscular junction .

Pharmacokinetics

Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . The overall clearance of Amifampridine is both metabolic and renal . The oral bioavailability of Amifampridine is reported to be 67 ± 29% .

Result of Action

The increased release of acetylcholine at the neuromuscular junction leads to improved muscle strength and reduced muscle weakness . This makes Amifampridine particularly effective in treating disorders like Lambert-Eaton myasthenic syndrome (LEMS), which is characterized by muscle weakness .

Action Environment

The action, efficacy, and stability of Amifampridine can be influenced by various environmental factors. For instance, genetic differences in N-acetyl-transferase (NAT) enzymes can affect the pharmacokinetics and systemic exposure to Amifampridine . Additionally, the presence of certain solvents used for purification processes can also impact the effectiveness of Amifampridine .

Propiedades

IUPAC Name |

3-amino-4-hydroxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLLDQBKULOWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716280 |

Source

|

| Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103792-82-1 |

Source

|

| Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)